molecular formula C29H24BrNP2 B1384657 2,6-Bis(diphenylphosphino)pyridine hydrobromide CAS No. 2089255-42-3

2,6-Bis(diphenylphosphino)pyridine hydrobromide

Cat. No.: B1384657
CAS No.: 2089255-42-3
M. Wt: 528.4 g/mol
InChI Key: PGTHSCCNWHSTTL-UHFFFAOYSA-N
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Description

2,6-Bis(diphenylphosphino)pyridine hydrobromide is a chemical compound with the molecular formula C29H24BrNP2. It is a bidentate ligand, meaning it can form two bonds with a central metal atom, making it useful in coordination chemistry and catalysis .

Mechanism of Action

Biochemical Pathways

The compound is involved in various biochemical pathways, particularly in metal-catalyzed reactions . It forms complexes with metals and is used to catalyze reactions such as hydrogenation, olefin synthesis, and C-C bond formation .

Pharmacokinetics

37) and storage conditions (ambient temperature under inert gas) suggest that it may have specific pharmacokinetic properties .

Result of Action

The result of the compound’s action is the facilitation of various chemical reactions. By binding to the palladium center, it influences the electronic properties of the center and activates organic molecules. This leads to the catalysis of various reactions, including hydrogenation, olefin synthesis, and C-C bond formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Bis(diphenylphosphino)pyridine hydrobromide can be synthesized from 2,6-dibromopyridine and lithium diphenylphosphine. The reaction involves the following steps:

    Starting Materials: 2,6-dibromopyridine and lithium diphenylphosphine.

    Reaction: The 2,6-dibromopyridine reacts with lithium diphenylphosphine to form the desired product.

    Conditions: The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(diphenylphosphino)pyridine hydrobromide undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are metal-ligand complexes, which are used in various catalytic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis(diphenylphosphino)pyridine hydrobromide is unique due to its specific structure, which allows for the formation of stable metal-ligand complexes. Its ability to donate electron density through the diphenylphosphino groups makes it particularly effective in catalysis.

Properties

IUPAC Name

(6-diphenylphosphanylpyridin-2-yl)-diphenylphosphane;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23NP2.BrH/c1-5-14-24(15-6-1)31(25-16-7-2-8-17-25)28-22-13-23-29(30-28)32(26-18-9-3-10-19-26)27-20-11-4-12-21-27;/h1-23H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTHSCCNWHSTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=NC(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24BrNP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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